REACTION_CXSMILES
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[CH3:1][C:2]1[CH:12]=[CH:11][CH:10]=[CH:9][C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5].[Br:13]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Br:13][CH2:1][C:2]1[CH:12]=[CH:11][CH:10]=[CH:9][C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5]
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Name
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|
Quantity
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30 g
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Type
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reactant
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Smiles
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CC1=C(C(=O)OCC)C=CC=C1
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Name
|
|
Quantity
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35 g
|
Type
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reactant
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Smiles
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BrN1C(CCC1=O)=O
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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C(Cl)(Cl)(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was irradiated with an infrared lamp
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Type
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TEMPERATURE
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Details
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heated
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Type
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TEMPERATURE
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Details
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at reflux for 20 minutes
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Duration
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20 min
|
Type
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FILTRATION
|
Details
|
filtered
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Type
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CUSTOM
|
Details
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The filtrate was evaporated under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
BrCC1=C(C(=O)OCC)C=CC=C1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |